molecular formula C17H25ClN2O3S B12474048 3-(azepan-1-ylsulfonyl)-N-tert-butyl-4-chlorobenzamide

3-(azepan-1-ylsulfonyl)-N-tert-butyl-4-chlorobenzamide

Cat. No.: B12474048
M. Wt: 372.9 g/mol
InChI Key: OBLNTHLPIYKOAS-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-tert-butyl-4-chlorobenzamide is a chemical compound with a complex structure that includes an azepane ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-tert-butyl-4-chlorobenzamide typically involves multiple steps, starting with the preparation of the azepane ring and the sulfonyl chloride intermediate. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-N-tert-butyl-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the benzamide moiety.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-tert-butyl-4-chlorobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-tert-butyl-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepan-1-ylsulfonyl)benzoic acid
  • 3-(azepan-1-ylsulfonyl)-5-bromobenzoic acid
  • 3-(azepan-1-ylsulfonyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide

Uniqueness

3-(azepan-1-ylsulfonyl)-N-tert-butyl-4-chlorobenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its azepane ring and sulfonyl group, in particular, contribute to its reactivity and interactions with other molecules.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H25ClN2O3S

Molecular Weight

372.9 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-tert-butyl-4-chlorobenzamide

InChI

InChI=1S/C17H25ClN2O3S/c1-17(2,3)19-16(21)13-8-9-14(18)15(12-13)24(22,23)20-10-6-4-5-7-11-20/h8-9,12H,4-7,10-11H2,1-3H3,(H,19,21)

InChI Key

OBLNTHLPIYKOAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCCC2

Origin of Product

United States

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